[2-(propylthio)ethyl]amine hydrochloride
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Overview
Description
[2-(propylthio)ethyl]amine hydrochloride is an organic compound with the chemical formula C5H14NS · HCl. It is a derivative of ethanamine and is commonly used in various scientific and industrial applications. The compound appears as white crystals or crystalline powder and is highly soluble in water, alcohol, and ether solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: [2-(propylthio)ethyl]amine hydrochloride can be synthesized by reacting 2-(propylthio)ethanamine with hydrochloric acid. The reaction typically involves dissolving 2-(propylthio)ethanamine in a suitable solvent and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the synthesis of 2-(propylthio)ethanamine hydrochloride may involve the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: [2-(propylthio)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
[2-(propylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and the production of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(propylthio)ethyl]amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Ethanamine: A simpler amine with similar nucleophilic properties.
2-(Methylthio)ethanamine: A related compound with a methylthio group instead of a propylthio group.
2-(Ethylthio)ethanamine: Another similar compound with an ethylthio group.
Uniqueness: [2-(propylthio)ethyl]amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its propylthio group provides different steric and electronic effects compared to other similar compounds, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
36517-93-8 |
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Molecular Formula |
C5H13NS |
Molecular Weight |
119.23 g/mol |
IUPAC Name |
2-propylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-2-4-7-5-3-6/h2-6H2,1H3 |
InChI Key |
KHHKBTRFZTUVRD-UHFFFAOYSA-N |
SMILES |
CCCSCCN.Cl |
Canonical SMILES |
CCCSCCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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